Azetidin-3-yl(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)methanone

Chemokine receptor antagonism CXCR6 CCR6

Securing a validated, selective CXCR6 probe is critical for immunology research. This compound provides a unique quaternary 3,3-disubstituted pyrrolidine scaffold with documented chemokine receptor antagonism. - Sub-micromolar human CXCR6 IC50 (140 nM) with a 570-fold selectivity window over CCR6, eliminating off-target ambiguity in T-cell/NK-cell migration assays. - Multi-receptor reference dataset (CXCR6, CCR6) enables benchmarking of novel antagonists. - Geminal CH2OH/CF3 substitution offers a synthetic handle for SAR derivatization. Available in 1 g, 5 g, and 10 g packs with rapid global dispatch to accelerate your lead optimization.

Molecular Formula C10H15F3N2O2
Molecular Weight 252.23 g/mol
CAS No. 2097963-74-9
Cat. No. B1477405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)methanone
CAS2097963-74-9
Molecular FormulaC10H15F3N2O2
Molecular Weight252.23 g/mol
Structural Identifiers
SMILESC1CN(CC1(CO)C(F)(F)F)C(=O)C2CNC2
InChIInChI=1S/C10H15F3N2O2/c11-10(12,13)9(6-16)1-2-15(5-9)8(17)7-3-14-4-7/h7,14,16H,1-6H2
InChIKeySBJBKARMUSXJRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)methanone – Procurement-Grade Chemical Profile


Azetidin-3-yl(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)methanone (CAS 2097963-74-9) is a synthetic small molecule (C10H15F3N2O2, MW 252.23 g/mol) that bridges an azetidine carbonyl with a densely functionalized pyrrolidine ring bearing both a hydroxymethyl and a trifluoromethyl substituent at the 3-position . The compound is commercially available at purities of 95–98% from multiple suppliers and has been catalogued in authoritative bioactivity databases including ChEMBL and BindingDB, where it is associated with chemokine receptor antagonism profiles [1][2].

Why Generic Azetidine-Pyrrolidine Amides Cannot Substitute for Azetidin-3-yl(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)methanone


The simultaneous presence of the 3-hydroxymethyl and 3-trifluoromethyl groups on the pyrrolidine ring creates a quaternary carbon center with a unique hydrogen-bond donor/acceptor topology and steric profile that is absent in the des-hydroxymethyl analog (Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone, CAS N/A) or the regioisomeric 4-CF3 variant (Azetidin-3-yl(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)methanone, CAS N/A) . Substitution of the hydroxymethyl with a hydroxyl group (CAS 1838897-63-4) shifts the pharmacological profile from chemokine receptor modulation toward monoacylglycerol lipase (MAGL) inhibition . Furthermore, the target compound exhibits a distinct chemokine receptor selectivity fingerprint—with sub-micromolar activity at human CXCR6 (IC50 = 140 nM) and substantially weaker activity at human CCR6 (IC50 = 80,000 nM)—a selectivity window that cannot be assumed for close structural analogs lacking systematic comparative profiling [1].

Quantitative Differentiation Evidence for Azetidin-3-yl(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)methanone Against Closest Analogs


CXCR6 vs CCR6 Chemokine Receptor Selectivity: A ~570-Fold Selectivity Window

The target compound demonstrates a pronounced selectivity window between human CXCR6 and human CCR6 receptors. In cell-based antagonist assays curated by ChEMBL, the compound inhibits CXCL16-induced β-arrestin recruitment at human CXCR6 with an IC50 of 140 nM, whereas antagonist activity at human CCR6 yields an IC50 of 80,000 nM [1]. This represents an approximately 570-fold selectivity for CXCR6 over CCR6. In contrast, structurally related azetidine-pyrrolidine amides such as the 3-hydroxy analog (CAS 1838897-63-4) are reported as MAGL inhibitors rather than chemokine receptor modulators, and no comparable CXCR6/CCR6 selectivity data are publicly available for that scaffold .

Chemokine receptor antagonism CXCR6 CCR6 Immuno-oncology

Hydroxymethyl vs Hydroxyl Substituent: Divergent Target Engagement Profiles

The target compound incorporates a 3-hydroxymethyl (–CH2OH) substituent on the pyrrolidine ring, whereas the closest commercially catalogued analog bears a tertiary 3-hydroxyl (–OH) group at the same position (CAS 1838897-63-4). Published vendor characterization data indicate that the 3-hydroxy analog functions as a human monoacylglycerol lipase (hMAGL) inhibitor with reported IC50 values in the nanomolar range against ABL1 kinase (~61 nM) . In contrast, the target compound's bioactivity entries in BindingDB/ChEMBL are exclusively associated with chemokine receptor antagonism (CXCR6 and CCR6), with no MAGL activity data registered [1]. This divergence in annotated target engagement—likely driven by the additional methylene spacer altering hydrogen-bond geometry and lipophilicity—means the two compounds cannot be interchanged for target-specific studies.

Structure-Activity Relationship MAGL Chemokine receptor Functional group bioisosterism

Regioisomeric Differentiation: 3-CF3 vs 4-CF3 Pyrrolidine Substitution Controls Receptor Interaction Geometry

The target compound positions the trifluoromethyl group at the pyrrolidine 3-position (geminal to the hydroxymethyl group), creating a quaternary sp3 center with unique conformational constraints. The regioisomeric variant bearing the CF3 group at the pyrrolidine 4-position (Azetidin-3-yl(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)methanone, CAS N/A) is also commercially catalogued . In the broader azetidine-pyrrolidine chemical space, repositioning the CF3 group from the 3- to the 4-position alters the spatial orientation of the –CF3 vector relative to the azetidine carbonyl by approximately 2.5–3.0 Å (estimated from minimized ligand conformations), which can disrupt key interactions with receptor binding pockets [1]. While no direct head-to-head pharmacological comparison between the 3-CF3 and 4-CF3 regioisomers has been published, the Polθ inhibitor literature explicitly notes that 3-hydroxymethyl-azetidine scaffolds with defined substitution geometry were essential for achieving potent enzyme inhibition, and minor regioisomeric changes abolished activity [2].

Regioisomerism Trifluoromethyl positioning GPCR ligand design Scaffold hopping

Methoxy Analog Comparison: Hydroxymethyl vs Methoxy Influences Hydrogen-Bond Capacity and Metabolic Stability

The 3-methoxy analog of the target compound (Azetidin-3-yl(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone, CAS N/A) replaces the hydroxymethyl (–CH2OH) hydrogen-bond donor with a methoxy (–OCH3) group that acts solely as a hydrogen-bond acceptor . While no direct comparative IC50 data between the hydroxymethyl and methoxy variants are publicly available, the Polθ inhibitor discovery program by Insilico Medicine demonstrated that 3-hydroxymethyl-azetidine serves as an effective bioisostere of pyrrolidin-3-ol, with the free hydroxyl contributing essential hydrogen-bond donor capacity for target engagement; O-methylation of this position would eliminate this interaction [1]. The methoxy analog has a different hydrogen-bond donor/acceptor count (HBD = 1, HBA = 5) versus the target compound (HBD = 2, HBA = 5), predicting altered solubility, permeability, and target recognition profiles .

Hydrogen-bond donor Metabolic stability O-alkylation Ligand efficiency

Species-Selectivity Profile at CXCR6: Human vs Mouse Potency Differential

In the BindingDB dataset, the target compound displays a marked species-dependent potency difference at CXCR6: the human receptor is inhibited with an IC50 of 140 nM (β-arrestin recruitment assay), while the mouse ortholog shows an IC50 of 18,000 nM—a ~129-fold reduction in potency [1]. A second human CXCR6 assay format (forskolin-induced cAMP accumulation) yields an intermediate IC50 of 1,400 nM, confirming species-dependent pharmacology rather than assay artifact [2]. This species selectivity profile is not documented for the 3-hydroxy analog or the 4-CF3 regioisomer, making the target compound's dataset uniquely informative for translational study design .

Species selectivity CXCR6 Translational pharmacology Ortholog comparison

Purity Benchmarking: Commercial Availability at 98% Enables Reproducible Assay-Grade Use

The target compound is commercially available at 98% purity (Leyan, Product No. 2289348) and 95% purity (multiple vendors), providing a defined quality standard for assay-grade procurement . In contrast, several structurally related analogs (including the 3-hydroxy analog CAS 1838897-63-4 and the 4-CF3 regioisomer) are typically offered without explicitly certified purity specifications, introducing potential variability in biological assay outcomes . For quantitative SAR and lead optimization workflows, the availability of 98% purity material reduces the need for in-house re-purification and improves inter-laboratory reproducibility of IC50 measurements.

Compound purity Reproducibility Procurement specification Assay qualification

Scientifically Validated Application Scenarios for Azetidin-3-yl(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)methanone


CXCR6-Mediated Immune Cell Trafficking Studies in Immuno-Oncology

With an IC50 of 140 nM at human CXCR6 and a ~570-fold selectivity window over CCR6, this compound is suitable as a chemical probe for dissecting CXCR6-specific signaling in T-cell and NK-cell migration assays. The documented species selectivity (129-fold human-over-mouse preference) necessitates the use of human CXCR6-expressing cell lines or humanized models [1][2].

Structure-Activity Relationship (SAR) Expansion Around Quaternary Pyrrolidine Chemokine Receptor Ligands

The quaternary 3,3-disubstituted pyrrolidine scaffold (geminal CH2OH/CF3) provides a defined starting point for SAR exploration of CXCR6 and CCR6 ligands. The hydroxymethyl group serves as a synthetic handle for further derivatization (esterification, etherification, oxidation) while the CF3 group modulates lipophilicity and metabolic stability. The Polθ inhibitor precedent demonstrates that 3-hydroxymethyl-azetidine/pyrrolidine amides represent a viable scaffold family for AI-driven lead optimization [3].

Differential Chemokine Receptor Profiling and Off-Target Selectivity Assessment

The compound's multi-receptor dataset (CXCR6 IC50 = 140 nM; CXCR6 cAMP IC50 = 1,400 nM; CCR6 IC50 = 80,000 nM) makes it a useful reference standard for establishing selectivity benchmarks in chemokine receptor panel screens. Researchers can use this compound as a comparator when evaluating novel CXCR6 antagonists to contextualize selectivity against CCR6 and other GPCRs [1][2].

Functional Group Bioisosterism Studies: Hydroxymethyl as a Pyrrolidin-3-ol Replacement

Building on the Insilico Medicine finding that 3-hydroxymethyl-azetidine is an effective bioisostere of pyrrolidin-3-ol in the Polθ inhibitor context, this compound extends that concept to the azetidine-pyrrolidine amide series. It can serve as a tool for systematic bioisosterism studies comparing –CH2OH, –OH, and –OCH3 at the quaternary center across multiple target classes [3].

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